Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate
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Overview
Description
Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate is a chemical compound with the molecular formula C12H9F3O4 and a molecular weight of 274.19 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with an ethyl ester group at the 2-position and a trifluoromethoxy group at the 5-position. It is a solid at ambient temperature and is used in various chemical and pharmaceutical research applications .
Scientific Research Applications
Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate has several scientific research applications, including:
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate were not found in the retrieved data, benzofuran derivatives are a focus of ongoing research due to their wide range of biological activities . Further studies could explore the potential applications of this compound in medicinal chemistry.
Preparation Methods
The synthesis of Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and ethyl acetoacetate.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to improve yield and purity.
Chemical Reactions Analysis
Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include bases, acids, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The benzofuran ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-methoxybenzofuran-2-carboxylate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Ethyl 5-chlorobenzofuran-2-carboxylate: Similar structure but with a chlorine atom instead of a trifluoromethoxy group.
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 5-(trifluoromethoxy)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O4/c1-2-17-11(16)10-6-7-5-8(19-12(13,14)15)3-4-9(7)18-10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPBCKIJXZTQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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